molecular formula C9H12N4OS B4998286 N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

Cat. No. B4998286
M. Wt: 224.29 g/mol
InChI Key: KQTWTOBMXAOHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is not fully understood. However, it has been suggested that this compound 1 may inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, which is a programmed cell death process. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In anti-inflammatory activity, this compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound 1 has been shown to have low toxicity in various cell lines. However, one of the limitations of this compound 1 is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1. Furthermore, the potential of this compound 1 as a therapeutic agent for various diseases, including cancer and viral infections, needs to be explored in more detail. Finally, the development of more water-soluble analogs of this compound 1 may improve its potential for use in various experiments.

Synthesis Methods

The synthesis of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 involves a multi-step process that starts with the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with methyl iodide to yield N~2~-methyl-N~1~-2-acetamidothiazolium iodide. The final step involves the reaction of N~2~-methyl-N~1~-2-acetamidothiazolium iodide with ethyl cyanoacetate to form this compound 1.

Scientific Research Applications

Compound 1 has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-viral activity. In cancer therapy, N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

2-[2-cyanoethyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-13(5-2-3-10)7-8(14)12-9-11-4-6-15-9/h4,6H,2,5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWTOBMXAOHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.